Malonyl coenzyme A lithium salt
Overview
Description
Synthesis Analysis
The synthesis of malonyl coenzyme A and related compounds often involves enzymatic processes. Malonyl coenzyme A synthetase, for instance, plays a crucial role in converting malonate to malonyl coenzyme A, requiring ATP, CoA, and Mg2+ for activity (Kim & Bang, 1985). Additionally, the synthesis of malonyl coenzyme A derivatives can be enhanced through genetic interventions in microbial hosts to increase intracellular availability, demonstrating the potential for engineered production pathways (Xu et al., 2011).
Molecular Structure Analysis
Investigations into the molecular structure of malonyl coenzyme A and its analogs have revealed complex arrangements. For example, studies on lithium and sodium complexes with bis(phenolate) ligands, which may serve as analogs or derivatives in the synthesis of malonyl coenzyme A lithium salt, provide insights into the coordination chemistry relevant to understanding its molecular structure (Huang et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of malonyl coenzyme A lithium salt derivatives has been explored through the study of lithium malonate enolates, which serve as precursors for radical reactions. These studies highlight the versatility of malonyl coenzyme A derivatives in synthetic chemistry, offering pathways for radical cyclizations with various termination processes (Jahn et al., 2001).
Physical Properties Analysis
The physical properties of lithium salts, including those related to malonyl coenzyme A, are critical for their application in various fields, such as battery technology. For example, lithium salts with bulky delocalized anions have been characterized to evaluate their crystallinity, conductivity, and electrochemical stability, providing a foundation for understanding the physical properties of malonyl coenzyme A lithium salt derivatives (Benrabah et al., 1993).
Chemical Properties Analysis
The chemical properties of malonyl coenzyme A lithium salt are closely linked to its structure and synthesis. Research on the enzymatic formation of unusual polyketides using malonyl coenzyme A derivatives underscores the compound's chemical versatility and its role in biosynthetic pathways (Gao et al., 2015).
Scientific Research Applications
Alzheimer's Disease Treatment : Lithium, including forms like malonyl coenzyme A lithium salt, may reduce tau phosphorylation in Alzheimer's disease brain cells by inhibiting glycogen synthase kinase-3. This suggests a potential application for novel Alzheimer's disease treatments (Hong et al., 1997).
Secondary Metabolite Production : A specific application in bioengineering includes the creation of an E. coli strain with increased intracellular malonyl-CoA levels, which enables the production of plant-specific secondary metabolites like naringenin. This represents an innovative application in metabolic engineering and biotechnology (Xu et al., 2011).
Neuroprotective Effects : Lithium shows potential neuroprotective effects, which may aid in the treatment and prevention of neurodegenerative diseases like Alzheimer's, ALS, and Parkinson's disease. This suggests its application in neurological disorder treatment (Forlenza et al., 2014).
Bipolar Disorder Treatment : Lithium, including its malonyl coenzyme A lithium salt form, is known to treat bipolar disorders by directly inhibiting GSK-3beta activity. This provides insights into potential therapeutic approaches for treating bipolar disorders (Salinas & Hall, 1999).
Circadian Rhythm Regulation : Lithium salt treatment can affect circadian rhythms by lengthening periods and increasing protein expression related to the circadian clock. This can benefit patients with Bipolar Disorder or other psychiatric diseases involving circadian rhythm disruptions (Li et al., 2012).
Lithium Sensing in Clinical Samples : The development of lithium fluoroionophores KLI-1 and KLI-2 as highly selective and pH-independent chemosensors for lithium allows for its measurement in clinical samples, indicating its importance in clinical diagnostics (Citterio et al., 2007).
Safety And Hazards
Future Directions
Research has shown that Malonyl coenzyme A lithium salt has a significant role in lipid metabolism and nutrient signaling. It directly inhibits mTORC1, linking lipid metabolism to nutrient signaling . This discovery opens up new avenues for research into the regulation of cellular biosynthetic pathways and the development of potential therapeutic strategies .
properties
InChI |
InChI=1S/C24H38N7O19P3S.Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41); | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIJLICRFQMMJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38LiN7O19P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585218 | |
Record name | PUBCHEM_16219642 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
860.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Malonyl coenzyme A lithium salt | |
CAS RN |
108347-84-8 | |
Record name | PUBCHEM_16219642 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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